(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde
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Overview
Description
(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde is an organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This compound is characterized by the presence of a phenyl group and an acetaldehyde moiety attached to the benzopyran structure. Benzopyrans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-phenyl-2H-1-benzopyran-2-imine with acetaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group and benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted benzopyrans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2H-1-benzopyran-2-imine
- 3-Propyl-1H-2-benzopyran-1-one
- 2H-1-Benzopyran, 3,4-dihydro-2-phenyl-
Uniqueness
(3-Phenyl-1H-2-benzopyran-1-ylidene)acetaldehyde is unique due to its specific structural features, such as the presence of both a phenyl group and an acetaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
73589-88-5 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(3-phenylisochromen-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C17H12O2/c18-11-10-16-15-9-5-4-8-14(15)12-17(19-16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
XBERZAHFDYYJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=CC=O)O2 |
Origin of Product |
United States |
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